molecular formula C21H13F3N2O5 B2499194 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888461-90-3

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2499194
CAS No.: 888461-90-3
M. Wt: 430.339
InChI Key: FEBPTYDJXJWVSV-UHFFFAOYSA-N
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Description

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative designed for research use in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . Benzimidazole derivatives have demonstrated significant potential as robust therapeutic agents, particularly in oncology research . Studies have shown that similar compounds exhibit potent antiproliferative effects against various human cancer cell lines, with mechanisms often involving the disruption of tubulin polymerization, similar to the action of colchicine . The incorporation of a trifluoromethoxy phenyl group is a common strategy in drug design, as this moiety can enhance metabolic stability and influence the molecule's binding affinity to biological targets . Furthermore, halogenated benzofuran derivatives, including those with bromine or fluorine atoms, often show a marked increase in cytotoxic activity due to the ability of halogens to form halogen bonds with target proteins . Beyond oncology, benzofuran-based compounds are investigated for their anti-infective properties, including antibacterial and antifungal activities, making them versatile scaffolds for developing new therapies against resistant microorganisms . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-11H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBPTYDJXJWVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization

A widely adopted method involves copper(I) chloride-mediated cyclization of o-hydroxy aryl alkynes. For example, treating 2-ethynylphenol derivatives with CuCl (10 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide at 80°C induces 5-exo-dig cyclization, forming benzofuran-2-carboxylic acid intermediates in 45–93% yields. Substituents at the alkyne terminus dictate regioselectivity, with electron-donating groups enhancing reaction rates.

Palladium-Copper Bimetallic Systems

For substrates requiring concurrent aryl halide functionalization, PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in triethylamine enable one-pot Sonogashira coupling and cyclization. This tandem process converts 2-iodophenols and terminal alkynes into benzofuran-2-carboxylates at 70–85°C, achieving 84–91% yields. The trifluoromethoxy group is introduced post-cyclization via Ullmann-type couplings to avoid side reactions.

Amide Bond Formation Strategies

Carboxylic Acid Activation

The benzofuran-2-carboxylic acid intermediate undergoes activation using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran. Subsequent reaction with 4-(trifluoromethoxy)aniline at 0°C produces the primary amide in 78–85% yields.

Direct Amidation via Pyridyl Thioesters

A catalyst-free approach employs S-pyridin-2-yl thioesters, generated in situ from benzofuran-2-carboxylic acids and 2,2′-dipyridyl disulfide. Heating with 4-(trifluoromethoxy)aniline in dichloromethane at 40°C for 12 hours furnishes the amide in 90% yield, minimizing racemization.

Installation of the Furan-2-Amido Substituent

Late-Stage Acylation

The 3-amino group on the benzofuran core reacts with furan-2-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. This acylation proceeds at −20°C to prevent furan ring opening, yielding 72–80% of the target compound.

Microwave-Assisted Coupling

Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIPEA in dimethylacetamide under microwave irradiation (100°C, 20 minutes) accelerates the acylation, achieving 88% yield with >99% purity.

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield (%) Temperature (°C) Key Advantage
CuCl/DBU cyclization CuCl, DBU 45–93 80 High functional group tolerance
Pd/Cu bimetallic PdCl₂(PPh₃)₂, CuI 84–91 70–85 Tandem coupling-cyclization
CDMT activation CDMT, NMM 78–85 0 Mild conditions
HATU microwave HATU, DIPEA 88 100 (MW) Rapid reaction time

The Pd/Cu bimetallic system offers the highest efficiency for substrates requiring aryl halide functionalization, while microwave-assisted HATU coupling provides the fastest route for amidation.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (dimethylformamide, dimethylacetamide) enhance cyclization rates but complicate purification. Switching to tetrahydrofuran/water biphasic systems in later stages improves isolation yields by 15–20%.

Catalyst Recycling

Immobilized copper on mesoporous silica (Cu@SBA-15) allows three reaction cycles without significant activity loss, reducing metal waste.

Continuous Flow Synthesis

A microreactor system combining cyclization and amidation steps achieves 76% overall yield at 120°C with 5-minute residence time, demonstrating scalability potential.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines .

Scientific Research Applications

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The amide and furan groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Position 3) N-Aryl Group Molecular Formula Key Properties/Applications
3-(Furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide Furan-2-amido 4-(Trifluoromethoxy)phenyl C₂₁H₁₃F₃N₂O₄ (est.) High lipophilicity; drug candidate
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Amino 4-Methylphenyl C₁₆H₁₄N₂O₂ Reduced steric bulk; lower logP
3-(2-Chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide 2-Chlorobenzamido 4-(Trifluoromethoxy)phenyl C₂₃H₁₄ClF₃N₂O₄ Enhanced electron-withdrawing effects; agrochemical use
N-[4-(5-Formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide None 4-(5-Formylfuran-2-yl)phenyl C₂₀H₁₃NO₄ Reactive formyl group; intermediate in drug synthesis
3-(Phenoxymethyl)-N-(2,4,6-trimethylphenyl)-1-benzofuran-2-carboxamide Phenoxymethyl 2,4,6-Trimethylphenyl C₂₅H₂₁NO₃ Steric hindrance; potential pesticide

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and its chloro-substituted analog () increases resistance to oxidative metabolism compared to the methyl group in .
  • Steric Effects : Bulky substituents like 2,4,6-trimethylphenyl in reduce binding flexibility, whereas the furan-2-amido group in the target compound balances steric and electronic properties for optimal interactions.
  • Applications : Chloro-substituted analogs () are linked to agrochemicals, while formyl-containing derivatives () serve as synthetic intermediates, highlighting the role of substituents in determining utility.

Biological Activity

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique chemical structure, which includes both a benzofuran moiety and a trifluoromethoxyphenyl group, suggests significant potential for various biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple synthetic steps. The structural features include:

  • Benzofuran Core : Provides a scaffold for biological activity.
  • Trifluoromethoxy Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Amide Linkage : May contribute to the compound's interaction with enzymes and receptors.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. In particular, derivatives have demonstrated:

  • Selective Cytotoxicity : Certain derivatives were found to be more effective against specific cancer types compared to standard treatments (Flynn et al., 2023) .
  • Mechanism of Action : Compounds may interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

Antibacterial and Antifungal Activities

Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties. The following points summarize key findings:

  • Broad-Spectrum Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Potential Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through various studies:

CompoundStructural FeaturesBiological Activity
3-bromo-4-(trifluoromethoxy)benzamideBromine substitutionEnhanced reactivity
1-bromo-3-fluoro-4-(trifluoromethoxy)benzeneFluoro and trifluoromethoxy groupsDiverse reactivity
4-(trifluoromethoxy)phenylmagnesium bromideGrignard reagentUseful for coupling reactions

The presence of specific functional groups, such as trifluoromethoxy, has been linked to increased potency in biological assays.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • In Vitro Studies : A study evaluated the antiproliferative effects of a series of benzofuran derivatives on human cancer cell lines, demonstrating that modifications in substituents significantly affected their efficacy (Flynn et al., 2023) .
  • Molecular Docking Simulations : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.